molecular formula C12H12ClF3N2 B3141432 N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 478260-92-3

N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B3141432
CAS RN: 478260-92-3
M. Wt: 276.68 g/mol
InChI Key: DLDAMGPZOZEWBN-UHFFFAOYSA-N
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Description

N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine (DACP) is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. DACP is a derivative of pyridine, and the combination of the two compounds results in a unique chemical structure that has a range of properties and applications. DACP has been studied for its potential as a pharmaceutical, as a catalyst for organic synthesis, and for its potential use in medical imaging.

Scientific Research Applications

  • Synthetic Building Blocks : N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine and related compounds are utilized as crucial intermediates in the synthesis of various chemical entities. For example, they are integral in the production of prolines with fluorinated one-carbon units, essential for creating optically active prolines, indicating their importance in stereochemistry and medicinal chemistry (Nadano et al., 2006). Another study discusses the synthesis of 2-cholo-3-iodopyridine from 2-chloro-3-pyridinamine, an essential step for producing flazasulfuron, demonstrating the compound's role in agrochemical manufacturing (Du Yi-hui, 2009).

  • Organic Synthesis and Reactions : The compound's derivatives are used in various organic synthesis processes, such as palladium-catalyzed alkoxycarbonylation of chloropyridines, highlighting their versatility in creating diverse organic molecules (Crettaz et al., 2001). Additionally, studies on the interaction of this compound derivatives with molecular iodine offer insights into their behavior, further emphasizing their utility in organic chemistry (Chernov'yants et al., 2011).

  • Catalysis and Functionalization : The compound and its derivatives are involved in reactions that facilitate the functionalization of molecules. For instance, they engage in regioexhaustive functionalization, demonstrating their significance in fine-tuning molecular structures for specific purposes (Cottet & Schlosser, 2004). These reactions underscore the compound's role in facilitating precise chemical transformations, crucial in pharmaceutical and material sciences.

  • Structural and Spectroscopic Studies : The compounds are characterized and studied using various spectroscopic methods, providing valuable information about their structural and electronic properties. Such studies are fundamental for understanding the behavior of these compounds in different chemical reactions and environments (Evecen et al., 2017).

properties

IUPAC Name

3-chloro-N,N-bis(prop-2-enyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2/c1-3-5-18(6-4-2)11-10(13)7-9(8-17-11)12(14,15)16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDAMGPZOZEWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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